molecular formula C13H18N2O2 B14831615 3-Cyclopropoxy-2-(dimethylamino)-N-methylbenzamide

3-Cyclopropoxy-2-(dimethylamino)-N-methylbenzamide

Katalognummer: B14831615
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: GCYPURDMUHYXNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-2-(dimethylamino)-N-methylbenzamide is a chemical compound with a complex structure that includes a cyclopropoxy group, a dimethylamino group, and a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(dimethylamino)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzaldehyde Intermediate: The initial step involves the synthesis of 3-Cyclopropoxy-2-(dimethylamino)benzaldehyde.

    Conversion to Benzamide: The benzaldehyde intermediate is then converted to the benzamide derivative through a reaction with methylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropoxy-2-(dimethylamino)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-2-(dimethylamino)-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-2-(dimethylamino)-N-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Cyclopropoxy-2-(dimethylamino)benzaldehyde: A precursor in the synthesis of the benzamide derivative.

    3-Cyclopropoxy-2-(dimethylamino)isonicotinic acid: A related compound with similar structural features.

Uniqueness

3-Cyclopropoxy-2-(dimethylamino)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

3-cyclopropyloxy-2-(dimethylamino)-N-methylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-14-13(16)10-5-4-6-11(12(10)15(2)3)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3,(H,14,16)

InChI-Schlüssel

GCYPURDMUHYXNT-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C(=CC=C1)OC2CC2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.